Exo-8-cbz-3-formyl-8-azabicyclo[3.2.1]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Exo-8-cbz-3-formyl-8-azabicyclo[3.2.1]octane is a compound that belongs to the family of tropane alkaloids. These compounds are known for their interesting biological activities and have been the subject of extensive research due to their potential therapeutic applications . The structure of this compound features a bicyclic framework, which is central to its unique chemical properties and biological activities .
Preparation Methods
The synthesis of exo-8-cbz-3-formyl-8-azabicyclo[3.2.1]octane typically involves enantioselective construction methods. One common approach is the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another method involves the desymmetrization process starting from achiral tropinone derivatives . These methods ensure the stereochemical control necessary for the formation of the 8-azabicyclo[3.2.1]octane architecture .
Chemical Reactions Analysis
Exo-8-cbz-3-formyl-8-azabicyclo[3.2.1]octane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can lead to the formation of carboxylic acids, while reduction reactions can yield alcohols .
Scientific Research Applications
Exo-8-cbz-3-formyl-8-azabicyclo[3.2.1]octane has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is studied for its potential as a therapeutic agent due to its biological activities . In medicine, it has been investigated for its potential use in the treatment of neurological and psychiatric disorders . Additionally, it has applications in the industry, particularly in the development of new materials and pharmaceuticals .
Mechanism of Action
The mechanism of action of exo-8-cbz-3-formyl-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific biological activity being studied . For example, in the context of neurological disorders, the compound may interact with neurotransmitter receptors to modulate synaptic transmission .
Comparison with Similar Compounds
Exo-8-cbz-3-formyl-8-azabicyclo[3.2.1]octane can be compared with other similar compounds, such as other tropane alkaloids. These compounds share a similar bicyclic framework but differ in their specific substituents and stereochemistry . Some examples of similar compounds include tropinone, cocaine, and atropine . The uniqueness of this compound lies in its specific substituents and the resulting biological activities .
Properties
Molecular Formula |
C16H19NO3 |
---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
benzyl (5S)-3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C16H19NO3/c18-10-13-8-14-6-7-15(9-13)17(14)16(19)20-11-12-4-2-1-3-5-12/h1-5,10,13-15H,6-9,11H2/t13?,14-,15?/m0/s1 |
InChI Key |
NGCKJIDKOVNEIV-SLTAFYQDSA-N |
Isomeric SMILES |
C1CC2CC(C[C@H]1N2C(=O)OCC3=CC=CC=C3)C=O |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)OCC3=CC=CC=C3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.